Retrofractamide A
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Overview
Description
Retrofractamide A is an amide constituent that can be isolated from the fruit of Piper chaba . It has a molecular formula of C20H25NO3 . It has been found to enhance adipogenesis in 3T3-L1 cells .
Molecular Structure Analysis
This compound has a molecular formula of C20H25NO3 . Its average mass is 327.417 Da and its monoisotopic mass is 327.183441 Da .Physical and Chemical Properties Analysis
This compound has a molecular formula of C20H25NO3 . Its average mass is 327.417 Da and its monoisotopic mass is 327.183441 Da .Scientific Research Applications
Isolation and Chemical Structure
- Retrofractamide A, alongside retrofractamide C, was isolated from Piper retrofractum. Chemical investigations confirmed the structure of this compound as N-isobutyl-9(3′,4′-methylenedioxyphenyl)2E,4E,8E-nonatrienamide (Banerji, 1985).
Biological and Pharmacological Activities
- Adipogenesis Promotion : this compound, derived from Piper chaba, demonstrated adipogenetic effects in 3T3-L1 cells. It significantly increased the uptake of 2-deoxyglucose and mRNA levels of various adipogenic markers, similar to the PPARγ agonist troglitazone (Mourad et al., 2013).
- Anti-Inflammatory Properties : Retrofractamide C, closely related to this compound, showed anti-inflammatory effects in a xylene-induced mouse ear edema model and inhibited phosphorylation of ERK and NF-κB in LPS-induced J774A.1 cells (Lim et al., 2020).
- Anti-Diabetic Effects : Retrofractamides A and C from Piper longum displayed inhibitory activity against PTP1B and showed potential in treating type 2 diabetes mellitus by activating the PI3K/AKT pathway and promoting glucose uptake and glycogen synthesis (Gou et al., 2022).
- Insecticidal Activity : this compound, identified in Piper nigrum fruits, exhibited larvicidal activity against various mosquito species, suggesting its potential as a natural insecticidal compound (Park et al., 2002).
Mechanism of Action
Future Directions
Properties
CAS No. |
94079-67-1 |
---|---|
Molecular Formula |
C20H25NO3 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(2E,4E,8E)-9-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)nona-2,4,8-trienamide |
InChI |
InChI=1S/C20H25NO3/c1-16(2)14-21-20(22)10-8-6-4-3-5-7-9-17-11-12-18-19(13-17)24-15-23-18/h4,6-13,16H,3,5,14-15H2,1-2H3,(H,21,22)/b6-4+,9-7+,10-8+ |
InChI Key |
BPSWISYORIWKCT-FCGWLDPVSA-N |
Isomeric SMILES |
CC(C)CNC(=O)/C=C/C=C/CC/C=C/C1=CC2=C(C=C1)OCO2 |
SMILES |
CC(C)CNC(=O)C=CC=CCCC=CC1=CC2=C(C=C1)OCO2 |
Canonical SMILES |
CC(C)CNC(=O)C=CC=CCCC=CC1=CC2=C(C=C1)OCO2 |
melting_point |
129°C |
physical_description |
Solid |
Synonyms |
retrofractamide A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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